Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Description

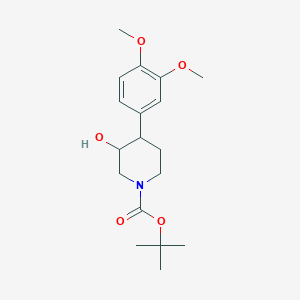

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a 3,4-dimethoxyphenyl substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula |

C18H27NO5 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(14(20)11-19)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13-14,20H,8-9,11H2,1-5H3 |

InChI Key |

VWUJEDUDYDGJJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

General Synthetic Strategy

The synthesis typically involves the construction of the piperidine ring, introduction of the aryl substituent (3,4-dimethoxyphenyl group) at the 4-position, installation of the hydroxyl group at the 3-position, and protection of the nitrogen with a tert-butoxycarbonyl (Boc) group. The sequence generally follows:

- Formation or acquisition of a suitable 3-hydroxypiperidine intermediate.

- Introduction of the 3,4-dimethoxyphenyl substituent through nucleophilic substitution or coupling reactions.

- Protection of the nitrogen atom with the Boc group to enhance stability and facilitate purification.

Detailed Synthetic Routes

Starting from 3-Hydroxypiperidine

A common approach begins with 3-hydroxypiperidine, which can be prepared by catalytic hydrogenation of 3-pyridone. This step yields 3-hydroxypiperidine as a racemic mixture:

- Hydrogenation Step: 3-pyridone is hydrogenated under catalytic conditions to yield 3-hydroxypiperidine.

Resolution of Enantiomers

To obtain the (S)-enantiomer, which is often required for biological activity, chemical resolution is performed using chiral resolving agents such as D-pyroglutamic acid or derivatives of tartaric acid:

- Reflux and Crystallization: 3-hydroxypiperidine is refluxed with D-pyroglutamic acid in ethanol, cooled to precipitate the (S)-3-hydroxypiperidine D-pyroglutamate salt.

- Isolation: The salt is filtered, washed, and dried to obtain the enantiomerically enriched intermediate.

Boc Protection

The (S)-3-hydroxypiperidine intermediate is then protected at the nitrogen by reaction with tert-butyl dicarbonate (Boc2O) in basic aqueous conditions:

- Reaction Conditions: The pyroglutamate salt is treated with Boc2O and sodium hydroxide at room temperature.

- Workup: After reaction completion, the mixture is extracted with ethyl acetate, and the organic phase is concentrated to yield (S)-N-Boc-3-hydroxypiperidine in high yield (~95%).

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent at the 4-position of the piperidine ring is introduced typically via nucleophilic aromatic substitution or coupling reactions:

- Mitsunobu Reaction: A Mitsunobu reaction between tetrahydro-3-pyridinemethanols and 3,4-dimethoxyphenol derivatives can be employed to form the aryl ether linkage at the 4-position.

- Aromatic Claisen Rearrangement: Subsequent thermal rearrangement (aromatic Claisen rearrangement) allows installation of the aryl group in the desired position with control over stereochemistry.

- Hydroxyl Group Installation: The hydroxyl group at the 3-position is introduced or maintained during these transformations, often with cis-orientation relative to the aryl substituent.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:

- Continuous Flow Reactors: Automated reactors and continuous flow processes improve reaction control and scalability.

- Purification: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor purity.

- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent equivalents are finely tuned to maximize yield and reduce by-products.

Summary of Key Research Outcomes and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 3-pyridone | Catalytic hydrogenation | N/A | Produces racemic 3-hydroxypiperidine |

| Resolution with D-pyroglutamic acid | Reflux in ethanol, cooling, filtration | 55 | Enantiomeric enrichment of (S)-3-hydroxypiperidine |

| Boc Protection | Boc2O, NaOH, room temperature, ethyl acetate extraction | 95 | High yield, protects nitrogen |

| Mitsunobu Reaction | DIAD, triphenylphosphine, 3,4-dimethoxyphenol, THF, 0 °C to RT | 80-90 | Formation of aryl ether intermediate |

| Aromatic Claisen Rearrangement | Heating at 180-190 °C in acetonitrile or toluene | 70-85 | Installation of aryl group with stereocontrol |

Comparative Notes on Related Compounds

- The hydroxyl group at the 3-position facilitates hydrogen bonding, influencing biological activity and solubility.

- The Boc protecting group stabilizes the nitrogen during synthesis and can be removed under acidic conditions for further functionalization.

- The 3,4-dimethoxyphenyl substituent modulates electronic properties and potential receptor interactions, differentiating this compound from analogs with other aryl groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies investigating the effects of piperidine derivatives on biological systems.

Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical values based on structural analysis.

Substituent Impact on Bioactivity

- Fluorine Substituents: Increase metabolic stability and lipophilicity, as seen in C16H21F2NO3, but may reduce direct cytotoxic effects compared to methoxy analogs .

- Methyl Groups : Provide steric bulk without significant electronic effects, limiting bioactivity in reported analogs .

Biological Activity

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and therapeutic applications in neurodegenerative diseases. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 251.29 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a 3,4-dimethoxyphenyl moiety, which is crucial for its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease (AD).

- Cell Viability : The compound demonstrated increased cell viability in astrocytes exposed to Aβ 1-42. Specifically, it improved cell survival from 43.78% (Aβ alone) to 62.98% when co-treated with the compound .

The mechanisms underlying the neuroprotective effects include:

- Inhibition of Aβ Aggregation : The compound has been found to inhibit Aβ aggregation significantly, with an approximate 85% reduction at a concentration of 100 μM .

- Reduction of Oxidative Stress : It reduces levels of reactive oxygen species (ROS), thereby mitigating oxidative stress in neuronal cells .

Enzyme Inhibition

This compound also exhibits inhibitory effects on key enzymes related to neurodegenerative processes:

| Enzyme | IC50 Value |

|---|---|

| β-secretase 1 | 15.4 nM |

| Acetylcholinesterase | K = 0.17 μM |

These findings suggest that the compound may serve as a dual inhibitor, targeting both β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease .

Case Studies and Experimental Data

Several studies have explored the efficacy of this compound in various biological settings:

- In Vitro Studies : Experiments conducted on cultured astrocytes indicated significant protective effects against Aβ-induced toxicity. The compound was shown to maintain cellular integrity and function under stress conditions.

- Animal Models : In vivo studies utilizing scopolamine-induced models of AD demonstrated that treatment with this compound resulted in improved cognitive function as assessed by behavioral tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.